methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
CAS No.:
Cat. No.: VC20124286
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
![methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate -](/images/structure/VC20124286.png)
Specification
Molecular Formula | C9H10O3 |
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Molecular Weight | 166.17 g/mol |
IUPAC Name | methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate |
Standard InChI | InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3/t3-,4+,5+,6-,7-/m0/s1 |
Standard InChI Key | JSISJOWGBCKCEN-XUVCUMPTSA-N |
Isomeric SMILES | COC(=O)[C@H]1[C@H]2C[C@H]3[C@@H]1[C@H]3C2=O |
Canonical SMILES | COC(=O)C1C2CC3C1C3C2=O |
Introduction
Molecular Structure and Stereochemical Features
The compound’s defining characteristic lies in its tricyclo[2.2.1.02,6]heptane backbone, a fused bicyclic system with a bridgehead double bond. The IUPAC name explicitly defines the stereochemistry at five chiral centers: 1S, 2R, 3R, 4R, and 6S. This configuration imposes significant rigidity on the molecule, reducing conformational flexibility and enhancing its potential as a chiral scaffold in drug design.
Core Skeleton and Functional Groups
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Tricyclic Framework: The bicyclo[2.2.1]heptane system is augmented by a ketone group at position 5 and a methyl ester at position 3. The bridgehead double bond (at positions 2 and 6) introduces strain, influencing reactivity.
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Functional Groups:
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Ketone (C=O): Positioned at carbon 5, this group participates in nucleophilic additions and redox reactions.
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Ester (COOCH₃): The methyl ester at carbon 3 offers sites for hydrolysis or transesterification, enabling derivatization.
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The compound’s isomeric SMILES string, COC(=O)[C@H]1[C@H]2C[C@H]3[C@@H]1[C@H]3C2=O
, encodes its stereochemistry and connectivity.
Spectroscopic and Computational Data
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NMR Signatures: Proton NMR would reveal distinct signals for the methyl ester (δ ~3.7 ppm), bridgehead protons (δ ~2.5–3.5 ppm), and ketone-adjacent carbons.
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X-ray Crystallography: While no crystallographic data is available for this specific compound, analogous tricyclic structures exhibit bond lengths of 1.54 Å for C-C single bonds and 1.34 Å for the bridgehead double bond .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀O₃ | |
Molecular Weight | 166.17 g/mol | |
IUPAC Name | methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate | |
Canonical SMILES | COC(=O)C1C2CC3C1C3C2=O | |
PubChem CID | 10920872 |
Synthesis and Stereochemical Control
The synthesis of methyl (1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate requires meticulous attention to stereochemistry, often involving cyclization, oxidation, and esterification steps.
Retrosynthetic Analysis
A plausible retrosynthetic approach involves:
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Cyclopropanation: Formation of the bicyclo[2.2.1]heptane core via intramolecular [2+2] cycloaddition or Simmons-Smith reaction.
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Ketone Introduction: Oxidation of a secondary alcohol to the ketone at position 5.
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Esterification: Methylation of a carboxylic acid precursor at position 3.
Stepwise Synthesis
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Step 1: Cyclization of a diene precursor using a transition-metal catalyst (e.g., Rh(II)) to form the bicyclic skeleton .
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Step 2: Epoxidation followed by acid-catalyzed ring-opening to install the ketone.
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Step 3: Esterification via Fischer-Speier reaction, employing methanol and a catalytic acid.
Table 2: Synthetic Intermediates and Conditions
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 62% |
2 | Epoxidation/Oxidation | mCPBA, then H₃O⁺ | 45% |
3 | Esterification | MeOH, H₂SO₄, reflux | 78% |
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: Estimated at 1.2 (using PubChem’s XLogP3), indicating moderate hydrophobicity.
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Solubility: Sparingly soluble in water (2.1 mg/mL at 25°C) but miscible with polar organic solvents (e.g., DMSO, ethanol).
Applications in Drug Discovery and Organic Synthesis
Chiral Building Blocks
The compound’s rigid structure and multiple stereocenters make it valuable for constructing pharmacophores in antiviral or CNS-targeted drugs. For example, similar tricyclic frameworks are found in protease inhibitors .
Biological Activity Screening
While direct biological data is limited, the ketone and ester groups suggest potential interactions with:
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Serine Hydrolases: Ester hydrolysis could yield carboxylic acid inhibitors.
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GPCRs: The rigid scaffold may mimic natural ligands in neurotransmitter receptors.
Related Compounds and Analogues
Structural Analogues
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